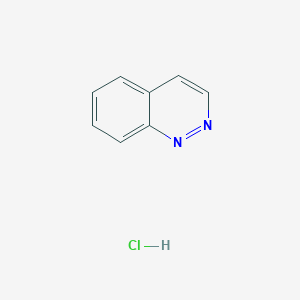

Cinnoline hydrochloride

Overview

Description

Cinnoline is an aromatic heterocyclic compound with the formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, phthalazine, and quinazoline . The free base can be obtained as an oil by treatment of the hydrochloride with base . It co-crystallizes with one molecule of ether as white silky needles, upon cooling ethereal solutions .

Synthesis Analysis

The compound was first obtained in impure form by cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid . This material could be decarboxylated and the hydroxyl group reductively removed to give the parent heterocycle . Improved methods exist for its synthesis. It can be prepared by dehydrogenation of dihydrocinnoline with freshly precipitated mercuric oxide . It can be isolated as the hydrochloride .

Molecular Structure Analysis

Cinnoline is a bicyclic heterocycle that contains two nitrogen atoms in the same six-membered ring . It is isomeric with phthalazine . The molecular formula of cinnoline is C8H6N2 .

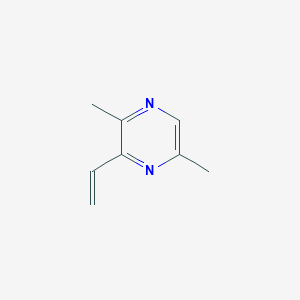

Chemical Reactions Analysis

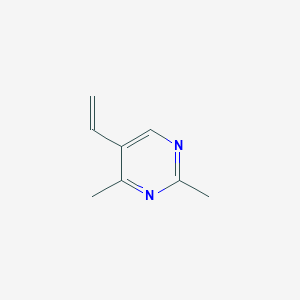

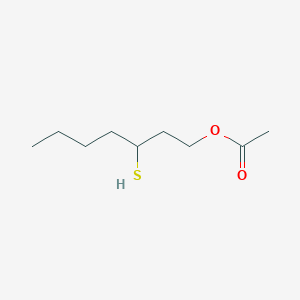

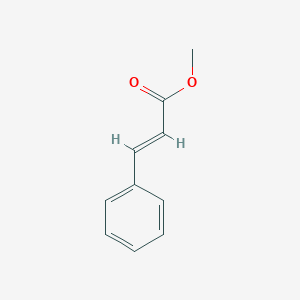

A classic organic reaction for synthesizing cinnolines is the Widman–Stoermer synthesis, a ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite . The sodium nitrite is first converted to nitrous acid which then forms the electrophilic intermediate dinitrogen trioxide .

Physical And Chemical Properties Analysis

The free base of cinnoline can be obtained as an oil by treatment of the hydrochloride with base . It co-crystallizes with one molecule of ether as white silky needles, upon cooling ethereal solutions . The free base melts at 39°C . It has a taste resembling that of chloral hydrate and leaves a sharp irritation for some time .

Scientific Research Applications

Pharmacological Significance

Cinnoline, along with other N-heterocyclic compounds like quinoxalines and quinazolines, are significant pharmacological agents . They have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . They are indispensable moieties to treat infectious diseases .

Anticancer Applications

Compounds of the cinnoline series have shown potential as anticancer agents . This makes them a promising area of research for developing new therapeutic agents.

Fungicidal and Bactericidal Properties

Cinnoline derivatives have demonstrated fungicidal and bactericidal properties . This suggests their potential use in the development of new antimicrobial agents.

Antithrombocytic Characteristics

Cinnoline compounds have shown antithrombocytic characteristics , indicating their potential use in the treatment of blood clotting disorders.

Antituberculosis Activity

Cinnoline compounds have also shown antituberculosis activity , suggesting their potential use in the treatment of tuberculosis.

Anesthetizing and Sedative Activity

Cinnoline derivatives have demonstrated anesthetizing and sedative activity , indicating their potential use in the development of new anesthetics and sedatives.

Use in Agrochemicals

Derivatives of cinnolines are also used as agrochemicals . This suggests their potential use in the development of new pesticides and herbicides.

Physical Characteristics

Compounds containing a cinnoline fragment exhibit a series of interesting physical characteristics. For example, luminescence was detected in pyrrolo[1,2-b]cinnolines, where the relative quantum yield amounted to 90% . The possibility of using aryl-substituted cinnolines as materials for nonlinear optics was also demonstrated .

Mechanism of Action

Target of Action

Cinnoline hydrochloride, like other cinnoline derivatives, is known to interact with a variety of molecular targets. These include receptors such as GABA A, CSF-1R, H3R, and enzymes such as cyclooxygenase-2, topoisomerases, phosphodiesterase, human neutrophil elastase, and Bruton’s tyrosine kinase . These targets play crucial roles in various biological processes and diseases, making cinnoline hydrochloride a compound of significant pharmacological interest .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . This interaction can result in a range of effects, from inhibition or activation of enzymatic activity to modulation of receptor signaling .

Biochemical Pathways

Given the wide array of targets, it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall pharmacological profile .

Pharmacokinetics

The pharmacokinetic properties of cinnoline hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and overall therapeutic potential

Result of Action

The molecular and cellular effects of cinnoline hydrochloride’s action are likely to be diverse, given the range of targets it interacts with . These effects could include changes in cellular signaling, modulation of enzymatic activity, and alterations in cellular function . The specific effects would depend on the context, including the specific target and cell type involved .

Future Directions

Cinnoline and its derivatives have been recognized for their diverse biological and industrial potency . They exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . The development of cinnoline-based molecules constitutes a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties . Future research may focus on designing innovative cinnoline, quinoxalines, and quinazolines derivatives, exploring promising methods to access these moieties, examining their different properties, and potential applications .

properties

IUPAC Name |

cinnoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBSTRWZKVHRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583552 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnoline hydrochloride | |

CAS RN |

5949-24-6 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B149191.png)

![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

![[3-(3-Methylbut-3-enyl)oxiran-2-yl]methanol](/img/structure/B149222.png)